4-Bromo-5-(trifluoromethoxy)pyridin-2-ol
Description
Contemporary Significance of Halogenated Pyridinol Scaffolds in Organic Synthesis
Halogenated pyridines and their pyridinol derivatives are indispensable tools in modern organic synthesis. nbinno.com The presence of a halogen, such as bromine, on the pyridine (B92270) ring provides a reactive site for a wide range of cross-coupling reactions. nbinno.comnih.gov Palladium-catalyzed reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds at the halogenated position. nih.govacs.orgnih.gov This versatility enables chemists to introduce a diverse array of functional groups and build complex molecular architectures. nbinno.com
Brominated pyridines, in particular, are often preferred as coupling partners in these reactions due to their optimal reactivity. acs.org The bromo-substituent acts as a versatile synthetic handle, making halogenated pyridinol scaffolds highly sought-after intermediates in the synthesis of pharmaceuticals and other functional materials. chempanda.com
Strategic Integration of Fluorinated Substituents in Heterocyclic Frameworks
The incorporation of fluorine-containing groups into organic molecules is a widely employed strategy in medicinal and agrochemical chemistry to enhance a compound's physicochemical and biological properties. mdpi.comresearchgate.netnih.govresearchgate.net The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic and steric characteristics. mdpi.comnih.govresearchgate.net
The strategic integration of the trifluoromethoxy group can lead to several advantageous modifications:
Increased Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.govresearchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate. mdpi.comresearchgate.net
Modulation of Electronic Properties: The -OCF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the heterocyclic ring, influencing its reactivity and interactions with biological targets. mdpi.comnih.gov
Conformational Control: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for its binding affinity to a specific receptor.
The synthesis of trifluoromethoxylated heteroaromatic compounds has historically been challenging; however, recent advances have made these valuable building blocks more accessible. rsc.orgresearchgate.netnih.gov
Contextualizing 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290) within Modern Chemical Research
This compound is a prime example of a modern synthetic building block that combines the advantageous features of both halogenated pyridinols and fluorinated heterocycles. Its structure is strategically designed to offer multiple points for synthetic diversification.
The bromine atom at the 4-position serves as a key site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The trifluoromethoxy group at the 5-position can be expected to confer enhanced metabolic stability and lipophilicity to any derivative molecules. Finally, the hydroxyl group at the 2-position provides another point for functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution reactions.
This trifunctional scaffold makes this compound a highly valuable intermediate for the construction of complex and diverse molecular libraries for screening in drug discovery and materials science programs. While specific research findings on this exact compound are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a versatile building block in contemporary organic synthesis.
Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table summarizes the known properties of structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Bromo-4-(trifluoromethyl)pyridin-2-ol | C6H3BrF3NO | 241.99 | Bromo and trifluoromethyl substituents. |
| 2-Bromo-5-(trifluoromethoxy)pyridine | C6H3BrF3NO | 241.99 | Bromo and trifluoromethoxy substituents on a pyridine ring. |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | C6H3BrF3NO | 242.00 | Bromo and trifluoromethyl substituents in different positions. |
This data is compiled from publicly available chemical databases and is intended for comparative purposes.
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrF3NO2 |
|---|---|
Molecular Weight |
257.99 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO2/c7-3-1-5(12)11-2-4(3)13-6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
YHWAZRMMJFGKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)OC(F)(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Trifluoromethoxy Pyridin 2 Ol
Retrosynthetic Analysis of the 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290) Core Structure
A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The core pyridin-2-one structure can be disconnected to reveal simpler, more readily available precursors. Key disconnections involve the carbon-bromine bond and the carbon-oxygen bond of the trifluoromethoxy group.
One plausible retrosynthetic route begins by disconnecting the C-Br bond, leading to the precursor 5-(trifluoromethoxy)pyridin-2-ol. This intermediate could then be subjected to regioselective bromination. Further disconnection of the trifluoromethoxy group from this precursor is more complex. The introduction of a trifluoromethoxy group is not a trivial transformation and often requires specialized reagents and conditions. This disconnection might lead back to a 5-hydroxypyridin-2-ol derivative, which would then need to be trifluoromethoxylated.
Alternatively, a convergent synthesis could be envisioned where a pre-functionalized acyclic precursor undergoes cyclization to form the pyridin-2-one ring. This approach would involve the construction of a molecule already containing the necessary bromo and trifluoromethoxy functionalities, or precursors thereof, which would then be cyclized to afford the target molecule.
A third strategy involves the functionalization of a pre-existing pyridin-2-ol core. This would entail the sequential introduction of the trifluoromethoxy and bromo groups onto the pyridin-2-ol scaffold. The order of these introductions would be critical to ensure the desired regiochemistry.
Precursor Synthesis and Functionalization Strategies for Pyridinol Derivatives
The synthesis of appropriately substituted precursors is a cornerstone of accessing complex molecules like this compound. This often involves the preparation of activated pyridine (B92270) derivatives, such as pyridine N-oxides, followed by the introduction of the desired functional groups.
Preparation of Substituted Pyridine N-Oxides
Pyridine N-oxides are valuable intermediates in pyridine chemistry as they are more susceptible to both electrophilic and nucleophilic substitution than their parent pyridines. semanticscholar.org The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, facilitating the introduction of various substituents. semanticscholar.orgresearchgate.net
The oxidation of pyridines to their corresponding N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be tailored to the specific substrate to achieve high yields.
| Oxidizing Agent | Typical Conditions | Reference |
| H₂O₂ / Acetic Acid | Heating | semanticscholar.org |
| m-CPBA | CH₂Cl₂, rt | researchgate.net |
| Peracetic Acid | Various | researchgate.net |
These N-oxide intermediates can then be used in a variety of subsequent functionalization reactions.
Synthesis of Halogenated and Trifluoromethoxylated Pyridine Precursors
The synthesis of halogenated and trifluoromethoxylated pyridines serves as a crucial step in building the target molecule. Various methods exist for the introduction of bromine and trifluoromethoxy groups onto a pyridine ring.
Halogenation: The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, the use of pyridine N-oxides can facilitate electrophilic halogenation. nih.gov Alternatively, nucleophilic halogenation of activated pyridines, such as those bearing a good leaving group, is a common strategy. nih.govresearchgate.net For instance, the conversion of a hydroxypyridine to a chloropyridine using phosphoryl chloride (POCl₃) is a well-established method, and the resulting chloropyridine can then undergo further transformations.
Trifluoromethoxylation: The introduction of the trifluoromethoxy (-OCF₃) group is a significant challenge in synthetic chemistry. rsc.org Traditional methods often involve harsh conditions and the use of toxic reagents. researchgate.net More recent developments have focused on milder and more efficient protocols.
One approach involves the reaction of a hydroxypyridine with a source of "CF₃⁺" in the presence of an oxidant. Another strategy is the nucleophilic trifluoromethoxylation of an activated pyridine derivative. nih.gov For example, the reaction of a halopyridine with a trifluoromethoxide source, such as potassium or cesium trifluoromethoxide, can be effective. The development of new reagents, such as Togni's reagent, has also provided milder pathways for trifluoromethoxylation. rsc.orgresearchgate.net
Direct Functionalization Approaches for this compound
Direct functionalization of a pre-formed pyridin-2-ol ring offers a more convergent approach to the target molecule. This involves the regioselective introduction of the bromo and trifluoromethoxy groups.
Regioselective Electrophilic Bromination
The electronic properties of the pyridin-2-one ring and any existing substituents play a crucial role in directing electrophilic bromination. The hydroxyl group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). If the 5-position is already occupied by the trifluoromethoxy group, bromination is expected to occur at the 3- or other available positions.
Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine in a suitable solvent. The choice of reaction conditions, such as solvent and temperature, can influence the regioselectivity of the bromination.
| Brominating Agent | Typical Conditions | Substrate | Regioselectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile, rt | Electron-rich pyridin-2-ones | Dependent on substituents |
| Bromine (Br₂) | Acetic Acid | Pyridin-2-ones | Dependent on substituents |
Introduction of the Trifluoromethoxy Group via Nucleophilic or Electrophilic Pathways
The introduction of the trifluoromethoxy group onto the pyridin-2-ol scaffold can be approached through either nucleophilic or electrophilic pathways.
Nucleophilic Pathways: A nucleophilic approach would typically involve the displacement of a suitable leaving group, such as a halide or a triflate, at the 5-position of the pyridin-2-ol ring with a trifluoromethoxide source. This would require the synthesis of a precursor with a leaving group at the desired position.
Electrophilic Pathways: Electrophilic trifluoromethoxylation of an activated pyridin-2-ol could be another viable route. This might involve the reaction of a metalated pyridin-2-ol derivative with an electrophilic trifluoromethoxylating reagent. Recent advances have led to the development of reagents that can deliver the -OCF₃ group under milder conditions. rsc.org For instance, the use of hypervalent iodine reagents in combination with a trifluoromethyl source has shown promise in the trifluoromethoxylation of various aromatic and heteroaromatic compounds. chemrxiv.org
The synthesis of this compound requires a careful selection of synthetic strategies and reaction conditions to control the regiochemistry of the functionalization steps. The methodologies outlined above provide a framework for the rational design of a synthetic route to this complex and valuable molecule.
Cyclization and Ring-Forming Reactions for the Pyridine Nucleus
The construction of the core pyridine ring is a critical step in the synthesis of this compound. Various cyclization and ring-forming reactions are utilized to assemble the pyridin-2-one nucleus, often by constructing the ring from acyclic, fluorine-containing building blocks. nih.govjst.go.jp These methods are designed to incorporate the required substituents or functional groups that can be later converted to the final desired moieties.
One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). rsc.org For the target molecule, this would necessitate starting materials that already contain the trifluoromethoxy group. For instance, a plausible precursor like ethyl 4,4,4-trifluoro-3-oxobutanoate or related β-ketoesters can be used as a key building block. jst.go.jp These precursors undergo condensation reactions to form the heterocyclic ring.
Multicomponent reactions, such as the Kröhnke pyridine synthesis, offer another versatile route. researchgate.net These reactions combine several simple molecules in a single step to create complex products. A potential strategy could involve the reaction of an α,β-unsaturated ketone with a pyridinium (B92312) salt and ammonium acetate to form the substituted pyridine ring. researchgate.net The challenge lies in designing or sourcing precursors that bear the trifluoromethoxy group at the correct position to ensure the desired substitution pattern on the final pyridine nucleus.
Below is a table summarizing common strategies for pyridin-2-one ring formation adaptable for this synthesis.
| Cyclization Strategy | Key Precursors | General Principle | Applicability to Target Compound |
|---|---|---|---|
| Guarechi/Thorpe-Ziegler Reaction | α,β-Unsaturated nitrile, Active methylene (B1212753) compound | Base-catalyzed condensation followed by intramolecular cyclization. | Requires a trifluoromethoxy-containing active methylene precursor. The bromo group would likely be introduced post-cyclization. |
| Hantzsch Dihydropyridine (B1217469) Synthesis | β-Ketoester, Aldehyde, Ammonia | One-pot condensation to form a dihydropyridine, which is subsequently oxidized to the pyridine. | Adaptable by using a trifluoromethoxy-substituted β-ketoester. The final product would be a pyridine, which would require conversion to the pyridin-2-ol tautomer. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated ketone | Condensation followed by cyclodehydration to form the pyridine ring. | Applicable if one of the precursors contains the trifluoromethoxy group. Offers good control over substituent placement. nih.gov |
| Multicomponent Reactions (e.g., Kröhnke) | α,β-Unsaturated ketones, Pyridinium salts, Ammonium acetate | A cascade of Michael addition and intramolecular cyclization reactions. researchgate.net | Highly convergent, allowing for the rapid assembly of complex pyridines. A trifluoromethoxy-substituted chalcone (B49325) or ketone could be a key starting material. |
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The synthesis of a precisely substituted pyridine like this compound often relies heavily on catalytic processes to ensure high yield and regioselectivity. Optimization of these systems is paramount for an efficient synthetic route.
Metal-Catalyzed Processes
Transition metal catalysis is instrumental in functionalizing the pyridine ring. Metals such as palladium, copper, and iron are commonly employed for cross-coupling and C-H activation reactions that can introduce the bromo and trifluoromethoxy groups onto a pre-formed pyridine nucleus. organic-chemistry.orgnih.gov
Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for forming C-Br bonds. nih.gov A pyridin-2-ol substrate could potentially be brominated using a palladium catalyst and a bromine source. More commonly, C-H activation/halogenation protocols are used. chemrxiv.org For instance, a 3-substituted pyridine can undergo regioselective C-H arylation, and similar principles can be applied to halogenation. nih.gov The electronic properties of the pyridine ring, influenced by existing substituents like the hydroxyl and trifluoromethoxy groups, play a crucial role in directing the position of bromination. nih.gov
Copper catalysis is also relevant, particularly for the introduction of trifluoromethyl or related fluoroalkyl groups. researchgate.net While direct trifluoromethoxylation can be challenging, copper-catalyzed methods provide a potential avenue. Alternatively, an existing functional group, such as an iodide, could be displaced by a trifluoromethoxy group using a copper catalyst.
Iron-catalyzed reactions have emerged as a cost-effective and less toxic alternative. Iron salts can catalyze 1,6-addition reactions to pyridone derivatives, which could be part of a strategy to build complexity around the ring. nih.gov
The table below summarizes key metal-catalyzed reactions applicable to the synthesis.
| Catalytic Process | Metal Catalyst | Typical Reagents | Purpose in Synthesis |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Amine, Aryl halide, Base | Could be used to form a precursor which is then converted to the pyridin-2-ol. |
| Suzuki-Miyaura Coupling | Palladium | Boronic acid, Aryl halide, Base | Useful for building complexity on the pyridine ring, though not for direct introduction of the target substituents. nih.gov |
| Direct C-H Halogenation | Palladium, Iridium | Halogen source (e.g., NBS, NCS) | Regioselective introduction of the bromine atom at the C4 position. chemrxiv.org |
| Ullmann Condensation | Copper | Alcohol/Phenol, Aryl halide, Base | A potential method for introducing the trifluoromethoxy group, although direct trifluoromethoxylation reagents are more common. |
| Cobalt-Catalyzed Cyclotrimerization | Cobalt | Alkyne, Nitrile | A method for constructing the pyridine ring itself, offering an alternative to condensation reactions. researchgate.net |
Ligand Design for Enhanced Selectivity and Yield
In metal-catalyzed reactions, the choice of ligand is crucial for controlling the outcome. Ligands coordinate to the metal center and modify its steric and electronic properties, thereby influencing catalytic activity, stability, and, most importantly, selectivity. acs.org
For the synthesis of this compound, ligand design would focus on achieving high regioselectivity in the C-H bromination step. Bulky, electron-rich phosphine (B1218219) ligands, such as those used in palladium catalysis, can direct functionalization to less sterically hindered positions on the pyridine ring. nih.gov Chiral pyridine-derived ligands have also been developed to control stereoselectivity in asymmetric catalysis, and the design principles can be adapted to control regioselectivity. acs.org A well-designed ligand can create a specific steric environment around the metal catalyst that favors approach and activation of a particular C-H bond over others. acs.org
Furthermore, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands that can promote cross-coupling at specific positions on a pyridine ring with high selectivity. organic-chemistry.org The development of novel pyridine-derived ligands continues to be an active area of research, aiming to overcome challenges in achieving high reactivity and stereoselectivity simultaneously. acs.org For instance, ligands with rigid, well-defined three-dimensional structures can minimize local steric hindrance while tuning the peripheral environment to secure both high reactivity and selectivity. acs.org
Isolation and Purification Techniques for Complex Pyridine Derivatives
The final stage of any synthesis is the isolation and purification of the target compound. For complex, halogenated pyridine derivatives like this compound, this step is critical to ensure the removal of starting materials, by-products, and residual catalyst. nih.gov
Crystallization/Recrystallization is a primary method for purifying solid compounds. ucc.ie The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For brominated aromatic compounds, this technique is effective at removing contaminants such as residual bromine or hydrogen bromide. google.com The choice of solvent is critical; often a mixed solvent system of a "good" solvent and a "poor" solvent is employed to achieve optimal purity and yield. google.com
Column Chromatography is another powerful and widely used technique. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or solvent mixture). orgsyn.orgmdpi.com Separation occurs based on the differential adsorption of the components to the stationary phase. This method is highly effective for separating compounds with similar polarities and for removing metal catalyst residues from cross-coupling reactions.
Distillation can be used if the compound is a volatile liquid or a low-melting solid. For chlorinated pyridines, purification often involves distillation after an initial workup with a base to neutralize acidic impurities. google.com Given that this compound is likely a solid, distillation may be less applicable for the final product but could be used for purifying liquid precursors.
The table below compares these common purification techniques.
| Technique | Principle of Separation | Advantages | Common Challenges |
|---|---|---|---|
| Recrystallization | Differential solubility in a solvent at varying temperatures. | Can be highly effective for achieving high purity; scalable. nih.gov | Finding a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption onto a stationary phase. | Excellent separation of complex mixtures; versatile. orgsyn.org | Can be time-consuming and require large volumes of solvent; may be difficult to scale up. |
| Distillation | Differences in boiling points. | Effective for volatile compounds; can be performed on a large scale. google.com | Not suitable for non-volatile solids or thermally unstable compounds. |
| Acid-Base Extraction | Differential solubility in acidic or basic aqueous solutions. | Good for removing acidic or basic impurities. | Limited to impurities with ionizable functional groups; can lead to emulsion formation. |
Reactivity and Mechanistic Investigations of 4 Bromo 5 Trifluoromethoxy Pyridin 2 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine nucleus in 4-bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290) makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom, along with the trifluoromethoxy substituent, withdraws electron density from the ring, particularly activating the positions ortho and para to the nitrogen (C2, C4, and C6) for nucleophilic attack.
The bromine atom at the C4 position is an excellent leaving group and is situated para to the ring nitrogen, a position highly activated for SNAr. Consequently, it can be readily displaced by a wide range of nucleophiles. evitachem.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing substituents that can stabilize the negative charge. youtube.com
Common nucleophiles that can be employed for this transformation include amines, alkoxides, and thiols. The reaction conditions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or acetone, and may require elevated temperatures (70°C to 110°C) to facilitate effective substitution. evitachem.com
Below is a table illustrating potential SNAr reactions at the C4 position.
| Nucleophile (Nu-H) | Reagent Example | Product |
| Primary/Secondary Amine | Morpholine | 4-Morpholino-5-(trifluoromethoxy)pyridin-2-ol |
| Alcohol | Sodium Methoxide | 4-Methoxy-5-(trifluoromethoxy)pyridin-2-ol |
| Thiol | Sodium Thiophenolate | 4-(Phenylthio)-5-(trifluoromethoxy)pyridin-2-ol |
| Azide | Sodium Azide | 4-Azido-5-(trifluoromethoxy)pyridin-2-ol |
The hydroxyl group at the C2 position of the pyridine ring exists in equilibrium with its tautomeric form, the 2-pyridone. This phenomenon is known as pyridin-2-ol/2-pyridone tautomerism. For most substituted 2-hydroxypyridines, the pyridone form is predominant in the equilibrium. The IUPAC name for a similar compound, 5-bromo-4-(trifluoromethyl)pyridin-2-ol, is often given as 5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one, highlighting the prevalence of the pyridone tautomer. nih.govuni.lu
This tautomerism has significant implications for the reactivity of the molecule. The pyridin-2-ol form possesses a nucleophilic hydroxyl group that can undergo O-alkylation or O-acylation. Conversely, the 2-pyridone form has an amide-like character with a nucleophilic nitrogen atom, which can lead to N-alkylation or N-acylation reactions. The reaction outcome is often dependent on the specific reagents and conditions employed (e.g., the choice of base, solvent, and electrophile).
Electrophilic Substitution Reactions on the Pyridine Core
Electrophilic aromatic substitution (EAS) reactions on the pyridine core of this compound are generally disfavored. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is further intensified by the presence of two strong electron-withdrawing substituents: the bromine atom and the trifluoromethoxy group.
These groups significantly reduce the electron density of the aromatic system, making it highly resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Forcing conditions would likely lead to degradation of the starting material rather than the desired substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent on the pyridine ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Palladium catalysts are widely used to functionalize aryl halides, and this compound is an excellent substrate for these transformations. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.gov It is a robust method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a base such as sodium or potassium carbonate. nih.govscispace.com
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-5-(trifluoromethoxy)pyridin-2-ol |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | 4-(Thiophen-2-yl)-5-(trifluoromethoxy)pyridin-2-ol |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(4-Vinylphenyl)-5-(trifluoromethoxy)pyridin-2-ol |
Sonogashira Coupling: The Sonogashira reaction couples the bromo-pyridine with a terminal alkyne to produce an alkynylpyridine derivative. wikipedia.org This transformation is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nih.govorganic-chemistry.org Copper-free variants have also been developed. acs.org
| Terminal Alkyne | Catalyst System | Base | Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(Phenylethynyl)-5-(trifluoromethoxy)pyridin-2-ol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 4-((Trimethylsilyl)ethynyl)-5-(trifluoromethoxy)pyridin-2-ol |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | 4-(Hex-1-yn-1-yl)-5-(trifluoromethoxy)pyridin-2-ol |
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the bromo-pyridine with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often a bulky biarylphosphine), and a strong base like sodium tert-butoxide. organic-chemistry.orgnih.gov This method provides a direct route to 4-aminopyridine (B3432731) derivatives.
| Amine | Ligand | Base | Product |
| Aniline | XPhos | NaOt-Bu | 4-(Phenylamino)-5-(trifluoromethoxy)pyridin-2-ol |
| Piperidine | RuPhos | K₂CO₃ | 4-(Piperidin-1-yl)-5-(trifluoromethoxy)pyridin-2-ol |
| Benzylamine | BrettPhos | LHMDS | 4-(Benzylamino)-5-(trifluoromethoxy)pyridin-2-ol |
Copper-catalyzed reactions offer a complementary approach for functionalizing aryl halides. While palladium catalysis is more common for C-C bond formation, copper is particularly useful for forming C-N, C-O, and C-S bonds in reactions such as the Ullmann condensation. This involves coupling the bromo-pyridine with amines, alcohols, or thiols, often at higher temperatures than their palladium-catalyzed counterparts.
Furthermore, copper catalysis is instrumental in various fluorination and trifluoromethylation reactions. rsc.orgnih.gov For instance, copper-catalyzed methods could potentially be used to introduce other fluorinated groups or to transform the bromine into other functionalities under specific conditions. beilstein-journals.org
| Reaction Type | Coupling Partner | Catalyst | Potential Product |
| Ullmann C-N Coupling | Imidazole | CuI / L-proline | 4-(1H-Imidazol-1-yl)-5-(trifluoromethoxy)pyridin-2-ol |
| Ullmann C-O Coupling | Phenol | Cu₂O | 4-Phenoxy-5-(trifluoromethoxy)pyridin-2-ol |
| Ullmann C-S Coupling | Thiophenol | CuI | 4-(Phenylthio)-5-(trifluoromethoxy)pyridin-2-ol |
Homo-coupling and Hetero-coupling Pathways
The bromine atom at the C4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Homo-coupling:
While less common than hetero-coupling, the homo-coupling of this compound to form a symmetrical bipyridine derivative is a feasible transformation. This reaction is typically promoted by palladium catalysts, often in the presence of a reducing agent or under specific ligand conditions. The resulting bipyridine scaffold can be of interest for its potential as a ligand in coordination chemistry or as a building block for functional materials.
Hetero-coupling:
More prevalent are hetero-coupling reactions, which allow for the introduction of a wide array of substituents onto the pyridine ring.
Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of the bromo-pyridinol with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This methodology is widely used to form new carbon-carbon bonds. wikipedia.org The reaction is tolerant of a wide range of functional groups, making it a robust method for the synthesis of substituted pyridines. mdpi.com The general scheme for the Suzuki reaction involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. wikipedia.org For this compound, a Suzuki coupling could introduce various aryl or heteroaryl groups at the 4-position, significantly increasing molecular complexity. The electron-withdrawing nature of the trifluoromethoxy group can influence the efficiency of the oxidative addition step.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridinol with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org This pathway would allow for the synthesis of a variety of 4-amino-5-(trifluoromethoxy)pyridin-2-ol derivatives. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective. wikipedia.org
Below is a table summarizing potential coupling partners and expected products for the hetero-coupling of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl-5-(trifluoromethoxy)pyridin-2-ol |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, phosphine ligand, base | 4-Amino-5-(trifluoromethoxy)pyridin-2-ol |
Oxidation and Reduction Chemistry of the Pyridinol System
The pyridinol system in this compound is susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule.
Oxidation:
The pyridin-2-ol moiety can be oxidized to the corresponding pyridin-2(1H)-one. However, the hydroxyl group itself can be the target of oxidation under specific conditions. Mild oxidizing agents can be employed to achieve this transformation. For instance, manganese dioxide (MnO₂) is a common reagent for the oxidation of allylic and benzylic alcohols and could potentially oxidize the hydroxyl group of the pyridinol without affecting other parts of the molecule under carefully controlled conditions. nih.gov The reaction would likely proceed through a radical mechanism involving the formation of a manganese ester intermediate.
Reduction:
The bromine atom on the pyridine ring can be removed via reduction. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones, but it does not typically reduce aryl halides. masterorganicchemistry.comyoutube.com More potent reducing agents or specific catalytic systems would be required for the debromination of this compound. Alternatively, partial reduction of the pyridine ring itself can be achieved under specific conditions, such as Birch reduction, leading to dihydropyridine (B1217469) derivatives. youtube.com
The following table outlines potential oxidation and reduction reactions.
| Reaction | Reagent | Expected Product |
| Oxidation | Manganese Dioxide (MnO₂) | 4-Bromo-5-(trifluoromethoxy)pyridin-2(1H)-one |
| Reduction (Debromination) | H₂, Pd/C | 5-(Trifluoromethoxy)pyridin-2-ol |
Radical Reactions Involving Halogenated Pyridines
The bromine atom in this compound can participate in radical reactions. Radical bromination is a well-established method for the functionalization of organic molecules. cbseacademic.nic.in In the context of this compound, radical reactions could be initiated by homolytic cleavage of the C-Br bond, which can be induced by light or radical initiators. The resulting pyridyl radical could then participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.
The trifluoromethoxy group can also influence radical reactivity. While not directly participating in radical initiation in the same way as the bromine atom, its strong electron-withdrawing nature can affect the stability and reactivity of any radical intermediates formed on the pyridine ring.
Acid-Base Properties and Proton Transfer Dynamics within the Pyridinol Moiety
The pyridinol moiety of this compound exhibits interesting acid-base properties and can undergo proton transfer, leading to tautomeric forms.
Acid-Base Properties:
Proton Transfer and Tautomerism:
Pyridin-2-ols can exist in equilibrium with their keto tautomer, pyridin-2(1H)-one. This keto-enol tautomerism is a fundamental concept in organic chemistry. youtube.comlibretexts.orgnih.gov The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. For this compound, the equilibrium between the hydroxy (enol) form and the keto form is an important consideration in its reactivity. The presence of the electron-withdrawing trifluoromethoxy group may favor one tautomer over the other. The interconversion between these tautomers proceeds via proton transfer, which can be either intramolecular or mediated by solvent molecules. Understanding the predominant tautomeric form is crucial for predicting the molecule's reactivity in various chemical reactions.
Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 5 Trifluoromethoxy Pyridin 2 Ol
Functional Group Interconversions at the Bromine Position
The bromine atom at the C4 position of the pyridine (B92270) ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.
Prominent among these transformations are palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or vinyl substituents by reacting the bromo-pyridine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination facilitates the formation of C-N bonds, enabling the synthesis of arylamines and related compounds by coupling with a primary or secondary amine. wikipedia.org The Sonogashira coupling, on the other hand, introduces alkyne moieties through the reaction with a terminal alkyne, catalyzed by both palladium and copper(I).
These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired products.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines This table presents representative examples of cross-coupling reactions on bromopyridine scaffolds, illustrating the potential transformations applicable to 4-bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290).
| Coupling Reaction | Reactant | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-5-(trifluoromethoxy)pyridin-2-ol | Not Reported | General methodology |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 4-(Phenylamino)-5-(trifluoromethoxy)pyridin-2-ol | Not Reported | researchgate.net |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 4-(Phenylethynyl)-5-(trifluoromethoxy)pyridin-2-ol | Not Reported | scirp.org |
Chemical Modifications of the Hydroxyl Group
The hydroxyl group at the C2 position of the pyridin-2-ol tautomer offers another avenue for derivatization, primarily through etherification, esterification, and annulation reactions.
The hydroxyl group can be readily converted into ethers or esters through O-alkylation and O-acylation, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic pyridin-2-olate anion. However, the tautomeric nature of 2-hydroxypyridines can lead to a mixture of N- and O-alkylated or acylated products. researchgate.net
The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion of the base, and the presence of substituents on the pyridine ring. researchgate.net Generally, harder electrophiles and polar aprotic solvents tend to favor O-alkylation, while softer electrophiles and non-polar solvents may favor N-alkylation. Specific reaction conditions can be optimized to selectively obtain the desired O-substituted derivatives. For instance, Mitsunobu conditions have been explored to control the N- versus O-alkylation of substituted 2-pyridones. semanticscholar.org
Table 2: Regioselectivity in the Alkylation of 2-Pyridones This table illustrates the influence of reaction conditions on the N- vs. O-alkylation of 2-pyridone, a principle applicable to this compound.
| Alkylating Agent | Base | Solvent | Product Ratio (N-alkyl : O-alkyl) | Reference |
| Methyl iodide | NaH | THF | 95 : 5 | researchgate.net |
| Methyl iodide | Ag₂CO₃ | Benzene | 5 : 95 | researchgate.net |
| Benzyl bromide | K₂CO₃ | DMF | 80 : 20 | General knowledge |
Regioselective Introduction of Additional Substituents
The introduction of additional substituents onto the pyridine ring of this compound is challenging due to the electron-deficient nature of the ring, which is further deactivated by the bromo and trifluoromethoxy groups. Electrophilic aromatic substitution reactions are generally difficult on such systems and would likely require harsh conditions. masterorganicchemistry.com
A more viable approach for introducing new substituents is through directed ortho-metalation (DoM). This strategy involves the deprotonation of a C-H bond ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the case of this compound, the hydroxyl group or a protected derivative could potentially direct lithiation to the C3 position. However, the regioselectivity would need to be carefully controlled to avoid competing reactions at other sites.
Synthesis of Dimeric and Oligomeric Pyridine Architectures
The bromine atom on the pyridine ring serves as a handle for the synthesis of dimeric and oligomeric structures. Palladium-catalyzed homocoupling reactions, such as the Ullmann coupling (typically using copper) or Suzuki-Miyaura homocoupling, can be employed to synthesize symmetrical bipyridine derivatives. nih.gov These reactions involve the coupling of two molecules of the parent bromopyridine to form a C-C bond.
The synthesis of unsymmetrical bipyridines can be achieved by a cross-coupling reaction between this compound and another functionalized pyridine derivative, such as a pyridylboronic acid or a stannylpyridine. These dimeric and oligomeric structures are of interest in materials science for their potential applications in polymers and as ligands in coordination chemistry. semanticscholar.org
Transformation of the Trifluoromethoxy Group (if applicable under specific conditions)
The trifluoromethoxy (OCF₃) group is known for its high chemical stability and is generally inert to many reaction conditions. rsc.org This stability is one of the reasons for its widespread use in medicinal chemistry, as it can enhance metabolic stability and lipophilicity.
Transformation or cleavage of the trifluoromethoxy group is typically challenging and requires harsh reaction conditions. While methods for the reductive cleavage of the related trifluoromethyl (CF₃) group on pyridine rings have been developed, acs.org similar transformations for the trifluoromethoxy group are less common. Any potential transformation of the OCF₃ group would likely involve reductive methods or cleavage with strong Lewis acids, but these conditions might not be compatible with the other functional groups present in the molecule. Therefore, derivatization strategies for this compound generally focus on the more reactive bromine and hydroxyl functionalities.
Design and Synthesis of Structurally Diverse Pyridine Analogs
The design of novel pyridine analogs derived from this compound leverages established and innovative synthetic methodologies to introduce a wide array of functional groups and structural motifs. The primary strategies for derivatization focus on the inherent reactivity of the carbon-bromine bond and the potential for modification of the pyridin-2-ol functionality. These approaches allow for the generation of libraries of compounds with varied electronic, steric, and lipophilic characteristics, which are critical for tuning biological activity and material properties.
Key to the synthesis of these diverse analogs are transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyridine ring. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.
For instance, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a suitable base, a vast library of biaryl and heteroaryl-substituted pyridines can be accessed. The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and purity of the desired products.
Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of 4-amino-substituted pyridine analogs. This palladium-catalyzed reaction facilitates the coupling of this compound with a diverse set of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This strategy is particularly valuable in medicinal chemistry for the introduction of nitrogen-containing functional groups that can engage in critical hydrogen bonding interactions with biological targets.
The Sonogashira coupling, on the other hand, allows for the installation of alkyne moieties at the 4-position. This reaction, typically catalyzed by a combination of palladium and copper complexes, opens up further avenues for derivatization, as the resulting alkynes can undergo a variety of subsequent transformations, such as cycloadditions and further cross-coupling reactions.
In addition to modifications at the 4-position, the pyridin-2-ol group can also be a site for derivatization. O-alkylation or O-arylation reactions can be employed to introduce various substituents on the oxygen atom, further expanding the structural diversity of the resulting analogs.
The following table summarizes representative examples of the derivatization of this compound to generate structurally diverse pyridine analogs.
| Starting Material | Reagent/Coupling Partner | Reaction Type | Product |
| This compound | Phenylboronic acid | Suzuki-Miyaura Coupling | 4-Phenyl-5-(trifluoromethoxy)pyridin-2-ol |
| This compound | Aniline | Buchwald-Hartwig Amination | 4-(Phenylamino)-5-(trifluoromethoxy)pyridin-2-ol |
| This compound | Ethynylbenzene | Sonogashira Coupling | 4-(Phenylethynyl)-5-(trifluoromethoxy)pyridin-2-ol |
| This compound | Methyl iodide | O-Alkylation | 4-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine |
Utility of 4 Bromo 5 Trifluoromethoxy Pyridin 2 Ol As a Synthetic Building Block in Chemical Synthesis
Role in the Synthesis of Advanced Heterocyclic Compounds
The pyridine (B92270) ring is a foundational structure in a vast number of biologically active compounds. nih.govnih.gov 4-Bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290) serves as an excellent starting point for the synthesis of more complex, fused, and substituted heterocyclic systems. The primary reactive site for elaboration is the bromine atom at the 4-position.
The bromo substituent is readily employed in a variety of palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By utilizing this reactivity, a diverse range of substituents, including other aromatic and heterocyclic rings, can be introduced at the C4 position of the pyridine core.
Table 1: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C | Biaryl or Heterobiaryl compounds |
| Heck Coupling | Alkene | C-C | Alkenyl-substituted pyridines |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted pyridines |
| Stille Coupling | Organostannane Reagent | C-C | Various substituted pyridines |
Furthermore, the pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form. This 2-pyridone scaffold is itself a versatile synthetic intermediate for producing a wide range of heterocyclic compounds. researchgate.netiipseries.org The hydroxyl/oxo group can undergo O-alkylation or N-alkylation, and the ring can participate in cycloaddition reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems.
Application as a Core Scaffold for Chemical Libraries
In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new lead compounds. The pyridine scaffold is considered a "privileged structure" due to its frequent appearance in clinically successful drugs. nih.govdovepress.com this compound is an ideal core scaffold for creating such libraries due to its multiple, orthogonally reactive sites.
A diversity-oriented synthesis approach can be employed, starting from this single building block. For instance:
Position 4: A wide variety of substituents can be introduced via palladium-catalyzed cross-coupling at the bromo position. researchgate.netsigmaaldrich.com
Position 2: The hydroxyl group can be converted into ethers, esters, or other functional groups. In its 2-pyridone tautomeric form, the nitrogen atom can be alkylated or acylated.
Other Ring Positions: After initial functionalization, further reactions such as C-H activation or electrophilic substitution can potentially modify other positions on the pyridine ring. nih.govberkeley.edu
This multi-directional derivatization allows for the rapid generation of a large and diverse set of molecules. The consistent presence of the trifluoromethoxy group across the library ensures that all derivatives possess the desirable physicochemical properties associated with this substituent, such as increased lipophilicity and metabolic stability. nih.govmdpi.com
Precursor in the Construction of Complex Organic Architectures
The synthesis of complex natural products and other intricate organic molecules often requires building blocks with precisely arranged functional groups that allow for sequential and controlled bond formation. This compound serves this purpose as a precursor for more elaborate molecular architectures. nih.govacs.org
Its utility lies in the ability to perform a sequence of reactions in a controlled manner. A synthetic chemist could first utilize the bromo group for a Suzuki coupling to attach a large aryl fragment. nobelprize.org Subsequently, the hydroxyl group could be used to link to another part of the target molecule, for example, through etherification. This stepwise approach, enabled by the different reactivities of the functional groups, is crucial for the convergent synthesis of complex targets. The trifluoromethoxy group remains as a stable and influential substituent throughout the synthetic sequence, ultimately becoming an integral part of the final complex molecule's structure and properties. nih.gov
Design and Synthesis of Novel Ligands for Catalysis
Pyridine-based structures are among the most widely used ligands in transition metal catalysis due to the strong coordination ability of the nitrogen atom. nih.govacs.orgalfachemic.com this compound can be transformed into novel ligands whose catalytic activity is electronically tuned by its substituents.
The synthesis of such ligands could involve several pathways:
Modification at the Bromo Position: The bromine can be replaced with a coordinating group, such as a phosphine (B1218219), via a lithium-halogen exchange followed by quenching with a chlorophosphine. This would create a bidentate P,N-ligand.
Utilizing the Pyridine Nitrogen and Hydroxyl Group: The pyridine nitrogen and the adjacent hydroxyl group can form a bidentate N,O-chelate with a metal center. The rigidity and electronic environment of this chelate can be further modified by derivatizing the rest of the molecule. rsc.orgunimi.it
The electron-withdrawing nature of both the bromine and the trifluoromethoxy group significantly lowers the electron density on the pyridine ring. nih.gov This electronic modification can have a profound effect on the properties of a resulting metal complex, influencing its stability, redox potential, and catalytic activity. nih.gov For example, an electron-deficient ligand can make a metal center more electrophilic, potentially enhancing its reactivity in certain catalytic cycles.
Development of Materials Science Precursors
Fluorinated organic compounds are of significant interest in materials science for applications in liquid crystals, polymers, and organic electronics. researchgate.netnih.gov The unique properties of fluorine, such as its high electronegativity and the polarity of the C-F bond, can influence intermolecular interactions and the bulk properties of materials. figshare.com The trifluoromethoxy group, in particular, has found use in electro-optical materials. nih.gov
This compound can serve as a precursor to novel functional materials.
Monomers for Polymerization: Through cross-coupling reactions at the bromine site, the molecule can be functionalized with polymerizable groups (e.g., vinyl or styryl) or coupled with other monomers to create novel conjugated polymers.
Building Blocks for Organic Electronics: The highly polarized and rigid structure could be incorporated into molecules designed as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The trifluoromethoxy group can enhance the stability and tune the electronic energy levels of these materials.
Liquid Crystal Synthesis: The rigid pyridine core combined with the lipophilic trifluoromethoxy group are desirable features for designing liquid crystalline molecules. Further elaboration of the structure could lead to materials with specific mesophase behaviors.
The versatility of this building block allows for the systematic modification of molecular structure to fine-tune the electronic, optical, and physical properties of the resulting materials.
Future Perspectives and Emerging Research Avenues for 4 Bromo 5 Trifluoromethoxy Pyridin 2 Ol
Sustainable and Green Chemistry Approaches to its Synthesis
The future synthesis of 4-bromo-5-(trifluoromethoxy)pyridin-2-ol (B6263290) and its derivatives will increasingly prioritize sustainability. Green chemistry principles are becoming central to modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. rasayanjournal.co.innih.gov For this specific compound, research is anticipated in several key areas:
Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of heterocyclic compounds like pyridines. nih.gov Future work could adapt existing pyridine (B92270) syntheses to microwave conditions, potentially leading to a more energy-efficient production of the target molecule.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. researchgate.net Designing a convergent, one-pot MCR to construct the substituted pyridine ring of this compound from simple, readily available precursors is a significant but valuable challenge. nih.gov
Eco-Friendly Catalysts and Solvents: Research into replacing hazardous reagents and stoichiometric oxidants with reusable, eco-friendly catalysts, such as activated fly ash or magnetic nanoparticles, is a growing trend in pyridine synthesis. bhu.ac.inresearchgate.net Furthermore, exploring the use of greener solvents like water, ethanol, or ionic liquids instead of traditional volatile organic compounds would substantially improve the environmental profile of the synthesis. nih.govresearchgate.net
| Parameter | Conventional Approach (Hypothetical) | Potential Green Chemistry Approach | Anticipated Advantage |
|---|---|---|---|
| Energy Source | Oil bath reflux (hours) | Microwave irradiation (minutes) | Reduced energy consumption and reaction time. nih.gov |
| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reaction (MCR) | Higher atom economy, reduced waste. researchgate.net |
| Catalyst | Homogeneous metal catalysts | Reusable heterogeneous catalysts (e.g., zeolites, functionalized nanoparticles) | Simplified purification, catalyst recycling. bhu.ac.in |
| Solvent | Chlorinated solvents (e.g., DCE, Chloroform) | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. nih.gov |
Exploration of Novel Chemo- and Regioselective Transformations
The functional groups on this compound provide multiple handles for selective chemical modifications. Future research will likely focus on exploiting the interplay between the bromine atom, the trifluoromethoxy group, and the pyridinol ring to achieve novel and predictable transformations.
The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents. A key research avenue will be to explore the regioselectivity of these reactions and how the electronic nature of the trifluoromethoxy group influences their efficiency.
Furthermore, the pyridine ring itself is susceptible to various functionalizations. The electron-withdrawing nature of the substituents may facilitate nucleophilic aromatic substitution (SNAr) reactions, potentially at positions ortho or para to the activating groups. acs.org Conversely, developing conditions for regioselective C-H functionalization at the remaining C-H bond would offer a highly efficient route to further derivatization, avoiding the need for pre-functionalized starting materials. chim.it The tautomeric nature of the pyridin-2-ol/2-pyridone system could also be exploited to direct regioselectivity in different reaction types.
Integration into Automated Synthesis Platforms and Flow Chemistry
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process intensification. researchgate.netsci-hub.se The synthesis of this compound is a candidate for adaptation to flow chemistry platforms.
A hypothetical flow synthesis could involve pumping starting materials through heated microreactors, potentially with immobilized catalysts, to achieve rapid and controlled ring formation. mdpi.com This approach is particularly advantageous for managing exothermic reactions or handling hazardous reagents and intermediates safely. nih.gov Furthermore, integrating online purification and analysis tools could enable an autonomous, self-optimizing system that rapidly identifies the optimal reaction conditions for yield and purity, accelerating the synthesis of a library of derivatives for further study. rsc.org Such automated platforms are becoming invaluable in modern drug discovery and materials science. researchgate.net
Development of Asymmetric Synthesis Methodologies
Introducing chirality to the this compound scaffold would open up new avenues for its application in medicinal chemistry and chiral materials. While the parent molecule is achiral, future research could focus on developing asymmetric transformations on its derivatives. This remains a challenging area for pyridine compounds due to the potential for catalyst deactivation by the Lewis basic nitrogen atom. chim.it
Potential strategies include:
Catalytic Asymmetric Reduction: If a derivative containing a ketone or imine is synthesized, its asymmetric reduction could provide chiral alcohol or amine functionalities. chim.it
Asymmetric C-H Functionalization: The development of chiral catalysts that can selectively functionalize a C-H bond on the pyridine ring would be a highly innovative approach to creating stereocenters directly. chim.it
Enantioselective Cross-Coupling: Using chiral ligands in cross-coupling reactions could, in specific substrates, lead to the formation of atropisomers or products with new stereocenters.
The presence of the trifluoromethoxy group may influence the electronic environment in a way that could be exploited for novel asymmetric methods. The successful development of such methodologies would significantly enhance the molecular complexity and potential utility of this class of compounds. rsc.org
Advanced Spectroscopic Characterization Techniques (Beyond basic identification)
While standard techniques like 1H and 13C NMR and mass spectrometry are sufficient for basic identification, a deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives requires more advanced spectroscopic methods.
Given the presence of the trifluoromethoxy group, 19F NMR spectroscopy is an exceptionally powerful tool. rsc.org Beyond simple confirmation of the -OCF3 group's presence, 19F NMR can be used as a sensitive probe to:
Monitor reaction progress and identify fluorinated intermediates.
Detect subtle changes in the electronic environment, providing insights into intermolecular interactions (e.g., binding to a biological target).
Serve as a reporter for conformational changes in larger molecules incorporating this scaffold. nih.gov
Combining experimental NMR data with computational methods like Density Functional Theory (DFT) can help predict and unambiguously assign complex spectra, especially for new derivatives. nih.govresearchgate.net Advanced 2D NMR experiments (e.g., HOESY, NOESY) could elucidate through-space interactions and conformational preferences. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide information on the gas-phase shape and conformation of derivative ions.
| Technique | Information Gained | Research Application |
|---|---|---|
| 19F NMR Spectroscopy | Highly sensitive probe of the local electronic environment. | Studying drug-target interactions, monitoring conformational changes. rsc.orgnih.gov |
| 2D NMR (NOESY/HOESY) | Through-space correlations between nuclei (1H-19F, 1H-1H). | Determining 3D structure and conformational preferences in solution. |
| Computational Spectroscopy (DFT) | Prediction of NMR chemical shifts and coupling constants. | Aiding in the structural assignment of complex derivatives and isomers. researchgate.net |
| Solid-State NMR | Characterization of structure and dynamics in the solid phase. | Analyzing crystal packing and polymorphism. |
| Ion Mobility-Mass Spectrometry | Information on the size, shape, and charge of an ion. | Separating isomers and conformers in the gas phase. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
